3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3S/c1-18(2)23(21,22)19-8-6-12(7-9-19)11-17-15(20)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGOXCHKRUEZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo Benzamide Intermediate
The 3-bromo benzamide moiety is synthesized via activation of 3-bromo benzoic acid. A method adapted from the preparation of benzamide derivatives (CN105541656A) involves dissolving 3-bromo benzoic acid in a mixed solvent of tetrahydrofuran (THF) and ethyl acetate (1:1–3 v/v) at 0–5°C, followed by dropwise addition of phosphorus oxychloride (POCl₃). The reaction is maintained at 0–5°C for 0.5–1 hour to form the acyl chloride intermediate. Subsequent addition of ammonia water (25–28 wt%) and stirring at room temperature yields 3-bromo benzamide with a purity >98.5% and yield >85%.
Key Reaction Conditions:
- Solvent: THF/ethyl acetate (1:1–3 v/v)
- Temperature: 0–5°C (acyl chloride formation), room temperature (amide formation)
- Stoichiometry: 3-bromo benzoic acid : POCl₃ = 1.0:1.3–1.6 (mass ratio)
Synthesis of [1-(Dimethylsulfamoyl)piperidin-4-yl]methanamine
The piperidine derivative is synthesized through sulfamoylation of piperidin-4-ylmethanamine. To ensure selectivity, the primary amine on the methyl group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The Boc-protected intermediate is then reacted with dimethylsulfamoyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Deprotection with trifluoroacetic acid (TFA) yields [1-(dimethylsulfamoyl)piperidin-4-yl]methanamine.
Optimized Sulfamoylation Conditions:
- Reagent: Dimethylsulfamoyl chloride (1.2 equiv)
- Base: Triethylamine (2.5 equiv)
- Solvent: Dichloromethane
- Yield: 72–78% (after deprotection)
Amide Bond Formation
The final step involves coupling 3-bromo benzamide with [1-(dimethylsulfamoyl)piperidin-4-yl]methanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–16 hours, followed by purification via column chromatography (ethyl acetate/hexanes, 3:7 v/v) to afford the target compound in 65–70% yield.
Coupling Reaction Parameters:
- Activator: EDCI (1.5 equiv), DMAP (0.2 equiv)
- Solvent: DMF
- Temperature: Room temperature
Optimization of Reaction Conditions
Solvent and Temperature Effects on Acyl Chloride Formation
The use of THF/ethyl acetate as a mixed solvent enhances the solubility of 3-bromo benzoic acid while minimizing side reactions. Lower temperatures (0–5°C) during POCl₃ addition prevent decomposition of the acyl chloride intermediate.
Protecting Group Strategy for Selective Sulfamoylation
Boc protection of the primary amine ensures that sulfamoylation occurs exclusively at the piperidine nitrogen. Alternative protecting groups (e.g., Fmoc) were found to reduce yields during deprotection.
Catalytic Efficiency in Amide Coupling
EDCI/DMAP outperformed other coupling agents (e.g., DCC, HATU) in terms of yield and purity. Increasing the equivalents of EDCI beyond 1.5 led to no significant improvement, while higher DMAP concentrations caused side product formation.
Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.64 (s, 1H, Ar-H), 7.44 (d, J = 8.0 Hz, 1H, Ar-H), 3.38 (t, J = 6.4 Hz, 2H, NCH₂), 2.86 (s, 6H, N(CH₃)₂), 2.72–2.68 (m, 2H, piperidine-H), 2.12–2.08 (m, 1H, piperidine-H), 1.82–1.75 (m, 2H, piperidine-H), 1.45–1.38 (m, 2H, piperidine-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 137.2 (C-Br), 132.1, 129.8, 128.4 (Ar-C), 55.6 (NCH₂), 44.3 (N(CH₃)₂), 38.1 (piperidine-C), 30.2 (piperidine-C).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₅H₂₀BrN₃O₃S: [M+H]⁺ = 418.0421; Found: 418.0418.
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 3-Bromo benzamide | 85 | 98.5 |
| Sulfamoylated piperidine | 75 | 97 |
| Final compound | 68 | 99 |
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the benzamide group.
Coupling Reactions: The benzamide group can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the piperidine ring or benzamide group.
Reduction Products: Reduced forms of the benzamide or piperidine ring.
Scientific Research Applications
3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A brominated benzamide core (3-bromo substitution) linked via a methyl group to a piperidine ring.
- The piperidine nitrogen is functionalized with a dimethylsulfamoyl group (–SO₂N(CH₃)₂), a strong electron-withdrawing substituent.
Key Characteristics :
- The bromine atom at the benzamide’s meta position may influence steric and electronic interactions in biological systems.
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
The piperidine ring’s functionalization significantly impacts physicochemical and biological properties.
Key Observations :
- Electronic Effects : The dimethylsulfamoyl group in the target compound introduces stronger electron-withdrawing effects compared to benzoyl (e.g., 4-chloro analog) or methyl groups . This may enhance stability or receptor-binding specificity.
- Spatial Arrangement : The methyl linker in the target compound increases flexibility compared to direct piperidine-benzamide linkages (e.g., 3-bromo-N-(piperidin-4-yl)benzamide) .
- Crystal Packing : Analogs like the 4-methyl derivative form hydrogen-bonded sheets via N–H⋯O interactions, while the target compound’s sulfamoyl group may enable distinct packing modes .
Benzamide Core Modifications
The position and nature of substituents on the benzamide ring influence bioactivity and solubility.
Biological Activity
3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide, with the CAS number 2034356-52-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
- Molecular Formula : C15H22BrN3O3S
- Molecular Weight : 404.3 g/mol
- SMILES Notation : Brc1cccc(c1)C(=O)NCC1CCN(CC1)S(=O)(=O)N(C)C
1. Antipsychotic Properties
Research indicates that compounds similar to this compound exhibit significant binding affinity for dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential antipsychotic effects. For instance, studies on related benzamides have shown that they can effectively reduce hyperactivity induced by phencyclidine (PCP), while also presenting a favorable side effect profile regarding weight gain and QT prolongation .
2. Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes such as acetylcholinesterase (AChE) and beta-secretase (BACE1). In vitro studies on similar benzamide derivatives have demonstrated varying degrees of AChE inhibition, with IC50 values ranging from 0.056 to 2.57 μM, indicating that modifications in the benzamide structure can enhance or diminish inhibitory activity .
3. Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound to various biological targets. The results indicate strong interactions with both AChE and serotonin receptors, supporting its potential as a multi-targeted therapeutic agent .
Table 1: Summary of Biological Activities
Discussion
The biological activity of this compound highlights its potential as a multi-target drug candidate. Its interactions with key neurotransmitter receptors and enzymes involved in neurodegenerative diseases suggest that this compound could play a role in treating conditions such as schizophrenia and Alzheimer's disease.
Future Directions
Further research is warranted to explore the pharmacokinetics and long-term effects of this compound in vivo. Additionally, clinical trials will be essential to validate its efficacy and safety profile in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
